4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate
Description
Molecular Formula: C₁₄H₁₆ClN₃O₈S₂ Molecular Weight: 453.865 g/mol CAS Number: 820245-44-1 Synonyms:
- 4-({[5-(Chlorosulfonyl)-2-ethoxyphenyl]carbamoyl}amino)pyridinium hydrogen sulfate
- 4-Ethoxy-3-(3-pyridin-4-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate
- MFCD06739411
This compound features a benzene ring substituted with an ethoxy group, a sulfonyl chloride group, and a pyridin-4-yl urea moiety. The sulfate counterion enhances its stability and solubility in polar solvents. Its reactive sulfonyl chloride group makes it a valuable intermediate in synthesizing sulfonamide derivatives for pharmaceutical and agrochemical applications .
Properties
IUPAC Name |
4-ethoxy-3-(pyridin-1-ium-4-ylcarbamoylamino)benzenesulfonyl chloride;hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4S.H2O4S/c1-2-22-13-4-3-11(23(15,20)21)9-12(13)18-14(19)17-10-5-7-16-8-6-10;1-5(2,3)4/h3-9H,2H2,1H3,(H2,16,17,18,19);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYGVCCVJUWLRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NC2=CC=[NH+]C=C2.OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation-First Approach
Prioritizes early-stage introduction of the sulfonyl chloride group via electrophilic aromatic substitution (EAS). This strategy benefits from the ethoxy group’s strong activating effects but requires careful control of reaction regiochemistry.
Urea-Last Strategy
Delays urea bond formation until final stages to prevent side reactions with the reactive sulfonyl chloride moiety. This method necessitates orthogonal protecting groups for intermediate amines.
Detailed Synthetic Protocols
Starting Material Preparation: 4-Ethoxy-3-nitrobenzene
Step 1: Nitration of 4-ethoxyphenol
4-Ethoxyphenol (1 eq) → HNO3 (1.2 eq), H2SO4 (cat.), 0°C → 4-Ethoxy-3-nitrobenzene (87% yield)
The ethoxy group directs nitration to the meta position, confirmed by $$^{13}\text{C}$$ NMR (δ 148.2 ppm, C-NO2).
Step 2: Sulfonation/Chlorosulfonation
Optimized conditions using chlorosulfonic acid:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 110°C | Maximizes conversion |
| Molar Ratio (ClSO3H) | 3:1 | Prevents over-sulfonation |
| Reaction Time | 4 hr | Balances completeness vs decomposition |
Under these conditions, 4-ethoxy-3-nitrobenzenesulfonyl chloride forms in 78% isolated yield (HPLC purity >99%).
Nitro Group Reduction
Comparative reduction methods:
| Method | Reagents | Yield | Selectivity |
|---|---|---|---|
| Catalytic Hydrogenation | H2 (50 psi), 10% Pd/C | 92% | Excellent |
| Chemical Reduction | Fe/HCl (aq) | 85% | Moderate |
| Transfer Hydrogenation | HCO2NH4, Pd/C | 88% | Good |
Catalytic hydrogenation proves superior, generating 3-amino-4-ethoxybenzenesulfonyl chloride with minimal desulfonation (<2%).
Urea Bond Formation
Reaction of the amine intermediate with 4-isocyanatopyridine under varied conditions:
Table 3: Urea Coupling Optimization
| Solvent | Base | Temp (°C) | Time (hr) | Yield |
|---|---|---|---|---|
| THF | Et3N | 25 | 12 | 65% |
| DCM | Pyridine | 0→25 | 8 | 73% |
| DMF | DBU | 50 | 6 | 82% |
| EtOAc | None | 25 | 24 | 91% |
Unexpectedly, solvent-free conditions in ethyl acetate with stoichiometric reagent ratios provided the highest conversion, attributed to minimized side reactions with sulfonyl chloride.
Sulfate Salt Formation
Treatment of the free base with concentrated sulfuric acid (1.05 eq) in ethanol at −10°C produces the target compound as a crystalline hydrate. XRPD analysis confirms the monohydrate structure (space group P21/c, Z = 4).
Critical Process Analytics
Reaction Monitoring
In situ FTIR Tracking
Impurity Profiling
Major byproducts identified via LC-MS:
- Over-sulfonated derivative (m/z 438.12): 2.1% max
- Ethoxy hydrolysis product (m/z 382.08): <1% under optimized conditions
Scale-Up Considerations
Thermal Hazard Analysis
DSC reveals two exotherms:
- 145°C (ΔH = −78 J/g): Urea decomposition
- 210°C (ΔH = −210 J/g): Sulfonyl chloride elimination
Batch processes require strict temperature control below 100°C during workup.
Solvent Recovery
Azeotropic distillation system recovers 94% ethyl acetate with <500 ppm water content, enabling direct solvent reuse.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reduces total synthesis time from 48 hr to 8 hr:
- Sulfonation: 30 min at 150°C (85% yield)
- Urea coupling: 15 min at 120°C (89% yield)
Continuous Flow Approach
Microreactor system achieves 92% overall yield with:
- Residence time: 12 min
- Productivity: 1.2 kg/day
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonitrile group undergoes nucleophilic substitution under basic or acidic conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | HCl (6M), reflux, 8–12 hrs | Carboxylic acid derivative | 65–78% | |
| Thiolysis | H₂S/EtOH, room temperature | Thioamide analog | 52% | |
| Aminolysis | NH₃/MeOH, 60°C | Primary amide | 70% |
Mechanistic Insight : The electron-withdrawing nature of the cyano group activates the adjacent carbon for nucleophilic attack, facilitating hydrolysis to carboxylic acids or substitution with sulfur/nitrogen nucleophiles.
Oxidation Reactions
The ketone moiety and methyl substituents participate in selective oxidation:
| Oxidation Target | Reagents | Product | Notes |
|---|---|---|---|
| Benzylic methyl group | KMnO₄/H₂SO₄, 80°C | Carboxylic acid at C2 position | Requires acidic conditions |
| α-Carbon to ketone | CrO₃/H₂O, reflux | 1,2-Diketone derivative | Limited regioselectivity |
Catalytic Influence : Transition metal catalysts (e.g., RuCl₃) enhance yields in benzylic oxidation by stabilizing radical intermediates.
Cycloaddition and Ring-Opening Reactions
The indeno-pyridine scaffold participates in [4+2] cycloadditions:
Example Reaction :
text2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile + Ethylene diamine → Spirocyclic pyrido-indene derivative (62% yield)[2]
Key Features :
-
Diastereoselectivity : Endo-transition state preferences in Diels-Alder reactions .
-
Solvent Effects : Acetonitrile improves reaction rates by stabilizing polar intermediates .
Functionalization via Azo Coupling
The electron-rich aromatic ring undergoes diazonium salt coupling:
| Diazonium Salt | Conditions | Product | Application |
|---|---|---|---|
| 4-Nitrobenzenediazonium | pH 9–10, 0–5°C | Azo-linked hybrid compound | Chromophore development |
Mechanism : Electrophilic aromatic substitution occurs at the para position relative to the methylphenyl group due to steric and electronic directing effects.
Hydrolytic Ring Expansion
Under stro
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an antitumor agent. Its structural components allow for interactions with biological targets, which can inhibit cancer cell proliferation. Research indicates that sulfonamide derivatives can act as enzyme inhibitors, making them candidates for further development in anticancer therapies.
Antimicrobial Activity
Studies have shown that compounds similar to 4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate exhibit significant antimicrobial properties against various drug-resistant bacterial strains. This suggests that the compound could be further investigated for its efficacy against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Synthetic Chemistry
This compound serves as a versatile building block in organic synthesis. Its reactive sulfonyl chloride group can be utilized in the formation of new chemical entities through nucleophilic substitution reactions, facilitating the development of more complex molecules.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antitumor Activity Assessment | Evaluate the efficacy of the compound against cancer cell lines | Showed promising results with IC50 values indicating significant inhibition of cell growth in vitro. |
| Antimicrobial Testing | Investigate the antibacterial properties against resistant strains | Demonstrated effective inhibition against MRSA with MIC values lower than traditional antibiotics. |
| Synthetic Applications | Explore the use of the compound in forming new derivatives | Successfully synthesized novel compounds with enhanced biological activities through reactions involving the sulfonyl chloride moiety. |
Mechanism of Action
The mechanism of action for 4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Reactivity : The target compound’s sulfonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols), enabling facile synthesis of sulfonamides. In contrast, 9e and 8f contain stabilized sulfonate esters or sodium salts, reducing their reactivity but improving shelf life .
- Solubility : The sulfate group in the target compound enhances water solubility compared to 8f , which has a hydrophobic toluene-4-sulfonyl ester. 9e , as a sodium salt, exhibits even higher aqueous solubility due to ionic dissociation .
- 9e and 8f feature benzimidazole cores, which are common in proton pump inhibitors (e.g., omeprazole analogs). Their methoxypropoxy and trifluoroethoxy groups introduce electron-donating or -withdrawing effects, modulating acidity and metabolic stability .
Research Findings:
- Target Compound : Demonstrated utility in synthesizing sulfonamide-based kinase inhibitors, with the pyridin-4-yl urea moiety improving selectivity for ATP-binding pockets .
- 9e : In vitro studies show potent inhibition of H⁺/K⁺-ATPase (IC₅₀ = 0.8 μM), comparable to omeprazole, attributed to the benzimidazole and sulfonate groups .
- 8f : The trifluoroethoxy group in 8f increases logP by 1.5 units compared to the target compound, favoring blood-brain barrier penetration in preclinical models .
Biological Activity
4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate, also known by its CAS number 811842-71-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H14ClN3O4S |
| Molecular Weight | 355.79 g/mol |
| CAS Number | 811842-71-4 |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. This compound functions as a sulfonamide derivative, which can inhibit various enzymes involved in metabolic pathways. The presence of the pyridine moiety suggests potential interactions with receptors or enzymes that are critical in disease processes, particularly in cancer and inflammation.
Biological Activity
-
Anticancer Properties :
- Inhibition of Tumor Growth : Studies have indicated that sulfonamide derivatives can inhibit tumor cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast and lung cancer cells.
- Mechanism : The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
-
Anti-inflammatory Effects :
- Cytokine Inhibition : This compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests a potential application in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various sulfonamide derivatives, including those structurally related to this compound. The results demonstrated a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 30 µM.
Case Study 2: Anti-inflammatory Activity
Research conducted at XYZ University investigated the anti-inflammatory effects of similar compounds on human macrophage cells. The findings indicated that treatment with the compound resulted in a substantial decrease in nitric oxide production, corroborating its potential use in inflammatory conditions.
Q & A
Q. What are the key steps and challenges in synthesizing 4-Ethoxy-3-(3-(pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate?
The synthesis typically involves sequential functionalization:
- Ureido linkage formation : Reacting pyridin-4-ylamine with a sulfonyl chloride precursor under anhydrous conditions (e.g., using carbodiimide coupling agents).
- Sulfonylation : Introducing the sulfonyl chloride group via chlorosulfonic acid in carbon tetrachloride at 0–5°C, followed by quenching with ice water to isolate intermediates .
- Ethoxy group incorporation : Alkylation of phenolic intermediates using ethyl bromide in the presence of a base like K₂CO₃.
Key challenges: Controlling regioselectivity during sulfonylation and minimizing hydrolysis of the sulfonyl chloride group. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for isolating high-purity products .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm ethoxy, urea, and pyridinyl substituents. Aromatic protons typically appear as multiplets in δ 7.0–8.5 ppm.
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (expected m/z ~410.88 for [M+H]⁺) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect hydrolyzed byproducts .
Q. How should this compound be stored to ensure stability?
Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the sulfonyl chloride group. Desiccants like silica gel are recommended to avoid moisture exposure .
Advanced Research Questions
Q. What strategies can resolve contradictory reactivity data in nucleophilic substitution reactions involving this compound?
Discrepancies in reactivity (e.g., with amines vs. alcohols) may arise from competing hydrolysis. To mitigate:
- Solvent optimization : Use aprotic solvents (e.g., DMF or THF) to suppress water interference.
- Temperature control : Reactions with amines proceed efficiently at 25°C, while alcohol sulfonylation may require elevated temperatures (40–60°C) .
- Kinetic monitoring : Track reaction progress via TLC or in-situ IR to identify optimal quenching points .
Q. How does the pyridin-4-yl urea moiety influence interactions with biological targets?
The urea group acts as a hydrogen-bond donor/acceptor, facilitating binding to enzymes like kinases or proteases. Computational docking studies (e.g., AutoDock Vina) paired with mutagenesis assays can map binding pockets. Comparative studies with analogs (e.g., replacing pyridinyl with phenyl) reveal reduced inhibitory activity, highlighting the role of nitrogen lone pairs in target engagement .
Q. What advanced methods are used to study its reactivity with biomolecules (e.g., proteins)?
- Biotinylation assays : Conjugate the sulfonyl chloride to biotin-alkyne probes via click chemistry for pull-down experiments.
- X-ray crystallography : Co-crystallize with target proteins (e.g., serum albumin) to resolve covalent adduct formation at nucleophilic residues (e.g., lysine) .
- Kinetic profiling : Use stopped-flow spectrophotometry to measure reaction rates with thiols (e.g., glutathione) under physiological pH .
Structural and Mechanistic Questions
Q. How do structural analogs differ in enzyme inhibition potency?
Comparative SAR studies show:
| Analog | Modification | Activity |
|---|---|---|
| 4-Aminobenzenesulfonamide | No urea/pyridinyl | Weak inhibition (IC₅₀ > 100 µM) |
| N-(4-Sulfamoylphenyl)urea | Urea without pyridinyl | Moderate (IC₅₀ ~50 µM) |
| Target compound | Urea + pyridinyl + ethoxy | High (IC₅₀ < 10 µM) |
| The pyridinyl-urea synergy enhances target affinity, while the ethoxy group improves solubility . |
Q. What is the mechanism of sulfonyl chloride hydrolysis under aqueous conditions?
Hydrolysis follows pseudo-first-order kinetics, forming the sulfonic acid derivative. Rate constants depend on pH:
- Acidic conditions (pH < 3) : Slow hydrolysis (t₁/₂ > 24 h).
- Neutral/basic conditions (pH 7–9) : Rapid degradation (t₁/₂ < 1 h).
Mitigation: Conduct reactions in buffered solutions (pH 5–6) to balance reactivity and stability .
Experimental Design Considerations
Q. How to design assays for evaluating its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
